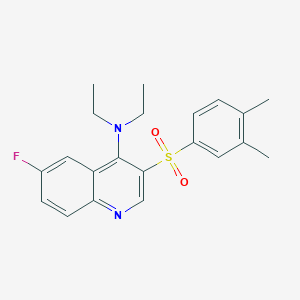
3-(3,4-dimethylphenyl)sulfonyl-N,N-diethyl-6-fluoroquinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a quinoline derivative, which is a type of nitrogen-containing heterocyclic compound. Quinolines have a wide range of applications in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The compound contains a quinoline ring, a sulfonyl group attached to a dimethylphenyl group, and a diethylamine group. These functional groups could influence the compound’s reactivity and properties .Chemical Reactions Analysis
Amines, like the diethylamine group in this compound, can undergo various reactions such as alkylation, acylation, and sulfonation . The sulfonyl group can also participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl group might increase its acidity, and the diethylamine group could make it a base .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Diversity-Oriented Synthesis : A method was described for the efficient generation of 1,2-dihydroisoquinolin-3(4H)-imines through a copper(I)-catalyzed reaction involving (E)-2-ethynylphenylchalcone, sulfonyl azide, and amine, yielding products in good to excellent yields under mild conditions (Chen et al., 2011).
- Three Derivatives of 4-Fluoro-5-Sulfonylisoquinoline : This study provided structural insights into derivatives of 4-fluoroisoquinoline-5-sulfonyl, demonstrating the influence of sulfonyl groups on the molecular conformation and highlighting the potential for creating targeted molecular structures (Ohba et al., 2012).
- Cascade Synthesis of 3-Arylsulfonylquinolines : A novel synthetic route for 3-arylsulfonylquinoline derivatives was developed, utilizing tert-butyl hydroperoxide for cycloaddition between N-propargyl aromatic amine derivatives and arylsulfonylhydrazides, offering a straightforward approach to forming C-S bonds and quinoline rings in one step (Zhang et al., 2016).
Biological Applications and Materials Science
- Novel Organic Light-Emitting Device Applications : Investigation into red-emissive fluorophores based on 1,8-naphthalimide derivatives showcased their potential in organic light-emitting diodes (OLEDs), emphasizing the role of specific molecular structures in achieving desired photophysical characteristics (Luo et al., 2015).
- Binding and Inhibitory Potency : A study comparing the binding of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines to phenylethanolamine N-methyltransferase revealed insights into the molecular interactions and potency variations between sulfones and their sulfonamide counterparts, providing a basis for further pharmacological exploration (Grunewald et al., 2006).
Advanced Materials
- Polymer Electrolytes for Fuel-Cell Applications : Research on guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes highlighted the synthesis method and the resulting materials' promising properties for fuel-cell applications, underscoring the importance of molecular design in developing high-performance materials (Kim et al., 2011).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-N,N-diethyl-6-fluoroquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O2S/c1-5-24(6-2)21-18-12-16(22)8-10-19(18)23-13-20(21)27(25,26)17-9-7-14(3)15(4)11-17/h7-13H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITMALDTUPXJNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C2C=C(C=CC2=NC=C1S(=O)(=O)C3=CC(=C(C=C3)C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethylphenyl)sulfonyl-N,N-diethyl-6-fluoroquinolin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

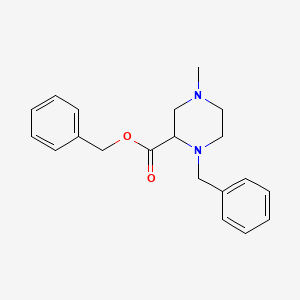
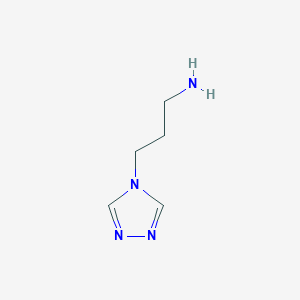

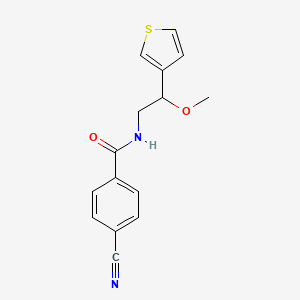

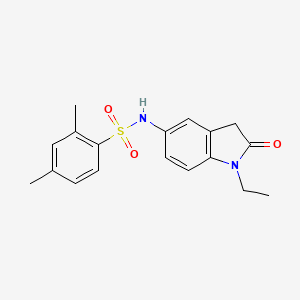
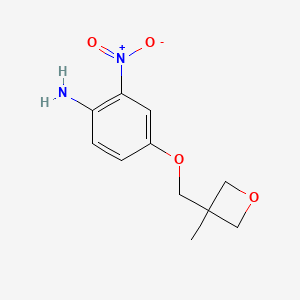
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-phenoxybenzamide](/img/structure/B2714217.png)

![4-[3-[Methyl(propan-2-yl)amino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B2714220.png)
![2-(2,4-Dichlorophenoxy)-N-(2-{[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)acetamide](/img/structure/B2714221.png)
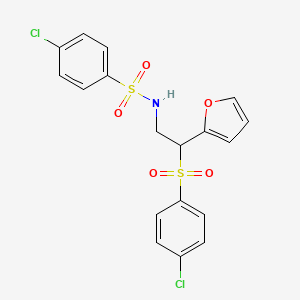
![2-(4-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2714226.png)
![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2714227.png)